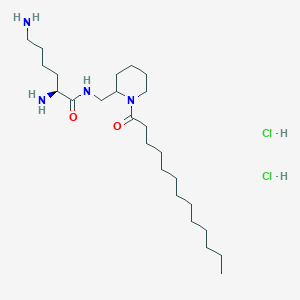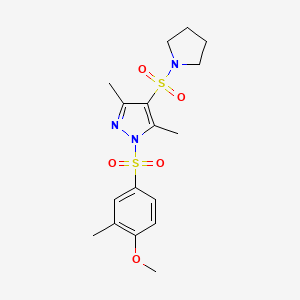
N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide, commonly known as 'CPHPC', is a small molecule that has been studied for its potential therapeutic applications in various diseases. CPHPC is a sulfonamide derivative that has been found to bind and remove serum amyloid P component (SAP) from the circulation.
Scientific Research Applications
Enzymatic Inhibition and Drug Design
Sulfonamides, such as "N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide", play a crucial role in inhibiting enzymes vital for bacterial survival, offering a pathway for developing antibacterial drugs. A class of sulfonamides has been identified as inhibitors of carbonic anhydrase isozymes, which are involved in critical physiological processes, including pH regulation and CO2 transport. These inhibitors show potential in treating conditions like glaucoma, epilepsy, and mountain sickness, and in designing diuretics and antitumor drugs due to their action on various carbonic anhydrase isozymes (Gokcen, Gulcin, Ozturk, & Goren, 2016; Carta, Vullo, Maresca, Scozzafava, & Supuran, 2013) (Gokcen et al., 2016); (Carta et al., 2013).
Organic Synthesis and Chemical Research
Sulfonamides are integral in organic chemistry, serving as intermediates in synthesizing complex molecules. For example, sulfonamide antibiotics undergo microbial degradation, revealing pathways for environmental bioremediation and the synthesis of novel compounds through microbial strategies. These pathways include unusual degradation routes like ipso-hydroxylation and fragmentation, offering insights into environmental persistence and resistance propagation of sulfonamide antibiotics (Ricken et al., 2013) (Ricken et al., 2013).
Environmental Studies
In the environmental sector, sulfonamides have been the focus due to their persistence and potential to propagate antibiotic resistance. Studies on the degradation of sulfonamides, like sulfamethoxazole, explore oxidative processes that can mitigate their environmental impact. The oxidation by chlorine dioxide, for instance, has been studied for its kinetics and reaction pathways, offering insights into the removal of sulfonamides from water sources and reducing their ecological footprint (Ben, Shi, Li, Zhang, & Qiang, 2017) (Ben et al., 2017).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(16,11-2-3-11)9-15-20(17,18)12-4-5-13-10(8-12)6-7-19-13/h4-5,8,11,15-16H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURIGFLJHYIXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2877645.png)
![2-[1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-1H-benzimidazole](/img/structure/B2877647.png)



![Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate](/img/structure/B2877652.png)




![N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2877661.png)